2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a naphthalene ring, a benzodiazole ring, and an undecyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to interact with a variety of targets, includingMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These proteins play crucial roles in various biological processes, including metabolism and oxygen transport.
Mode of Action
This can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
Imidazole derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation and oxidative stress .
Result of Action
Based on its structural similarity to other imidazole derivatives, it may have potential anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving an ortho-phenylenediamine and a carboxylic acid derivative.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Incorporation of the Undecyl Chain: The undecyl chain is attached through a nucleophilic substitution reaction, where an alkyl halide is reacted with the benzodiazole derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine hydrochloride: Similar in structure but lacks the benzodiazole ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring but has different functional groups and a triazole ring.
Uniqueness
2-(naphthalen-1-ylmethyl)-1-undecyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the naphthalene and benzodiazole rings, along with the long undecyl chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-undecylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2.ClH/c1-2-3-4-5-6-7-8-9-14-22-31-28-21-13-12-20-27(28)30-29(31)23-25-18-15-17-24-16-10-11-19-26(24)25;/h10-13,15-21H,2-9,14,22-23H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOCAUFBPSLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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